molecular formula C6H13NO2 B11744796 (1R,2R,3S)-3-Aminocyclohexane-1,2-diol

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol

Cat. No.: B11744796
M. Wt: 131.17 g/mol
InChI Key: IAOKKNKPIZZHDX-KVQBGUIXSA-N
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Description

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol is a chiral compound with three stereocenters It is a derivative of cyclohexane, featuring an amino group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the reduction of nitrocyclohexane derivatives. One common method starts with (1R,2r,3S)-2-nitrocyclohexane-1,3-diol, which is synthesized by reacting glutaric dialdehyde with nitromethane in the presence of sodium hydroxide . The nitro group is then reduced to an amino group using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods ensure high yields and purity, making the compound suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be further reduced to remove the hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

Major products formed from these reactions include cyclohexanone derivatives, cyclohexane carboxylic acids, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3S)-3-Aminocyclohexane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives are explored for use in drug development, particularly in designing molecules with specific stereochemical requirements.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminocyclohexane derivatives, such as (1R,2R,3S,5R)-2,3-dihydroxycyclohexane and (1R,2R,3S,4R)-4-hydroxycyclohexane-1,2,3-triol .

Uniqueness

What sets (1R,2R,3S)-3-Aminocyclohexane-1,2-diol apart is its specific stereochemistry, which imparts unique chemical and biological properties. Its three stereocenters allow for a diverse range of stereochemical interactions, making it a valuable compound for studying stereoselectivity and developing chiral drugs.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1R,2R,3S)-3-aminocyclohexane-1,2-diol

InChI

InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5+,6+/m0/s1

InChI Key

IAOKKNKPIZZHDX-KVQBGUIXSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)O)O)N

Canonical SMILES

C1CC(C(C(C1)O)O)N

Origin of Product

United States

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